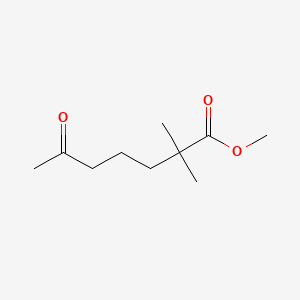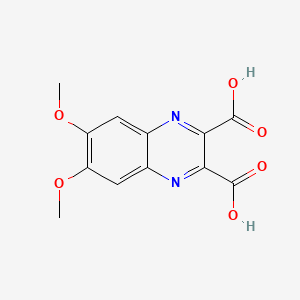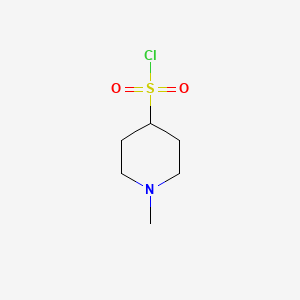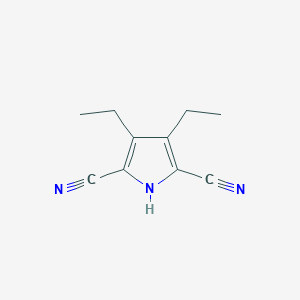![molecular formula C10H8N2 B14750038 4h-Imidazo[4,5,1-ij]quinoline CAS No. 209-28-9](/img/structure/B14750038.png)
4h-Imidazo[4,5,1-ij]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazo[4,5,1-ij]quinoline is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline moiety. The imidazoquinoline framework is significant in medicinal chemistry due to its presence in various biologically active molecules, including antitumor agents, antimicrobial agents, and receptor ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline typically involves cyclization reactions. One common method is the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This method uses iodine as a mediator and results in moderate to good yields . Another approach involves the oxidative C–H amination reactions catalyzed by copper, which also leads to the formation of imidazoquinolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications, particularly the metal-free decarboxylative cyclization due to its environmental friendliness and use of readily available starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized imidazoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
4H-Imidazo[4,5,1-ij]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a core structure in several pharmaceutical agents, including antitumor and antimicrobial drugs.
Industry: The compound’s derivatives are used in the development of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline involves its interaction with various molecular targets. For instance, certain derivatives act as inhibitors of the PI3K/mTOR pathway, which is crucial in cell growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects . Other derivatives may target different pathways, depending on their specific functional groups .
Comparación Con Compuestos Similares
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinoline: This compound shares a similar core structure but differs in its hydrogenation state, leading to different chemical properties and reactivity.
Imidazo[4,5-c]quinoline: Another closely related compound, known for its biological activity as a PI3K/mTOR inhibitor.
Uniqueness: 4H-Imidazo[4,5,1-ij]quinoline is unique due to its specific fusion of the imidazole and quinoline rings, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of various biologically active molecules .
Propiedades
Número CAS |
209-28-9 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-5,7H,6H2 |
Clave InChI |
OWNGSVVFNBFQIH-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C3N1C=NC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


](/img/structure/B14749957.png)


![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)




![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)


![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)


